Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate
Description
Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate is a substituted azetidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a hydroxyl group, and a hydroxymethyl moiety at the 3-position of the azetidine ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and pharmaceutical candidates.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H15NO4/c14-9-12(16)7-13(8-12)11(15)17-6-10-4-2-1-3-5-10/h1-5,14,16H,6-9H2 |
InChI Key |
RUBDTZHTOJQKEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate under basic conditions. The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde and a suitable base .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzyl 3-hydroxy-3-(carboxymethyl)azetidine-1-carboxylate.
Reduction: Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-methanol.
Substitution: Various benzyl-substituted azetidine derivatives.
Scientific Research Applications
Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The azetidine ring may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate and related azetidine derivatives.
Table 1: Comparative Analysis of Azetidine Derivatives
Structural and Functional Group Variations
Substituent Effects :
- Electron-Withdrawing Groups : Derivatives like 4j (methylcarbamoyl) and 4b (pyrrolidinylcarbonyl) exhibit distinct IR profiles (e.g., 1689–1700 cm⁻¹ for carbonyl stretches) due to varying electronic environments .
- Fluorine Incorporation : Fluorinated analogs (e.g., CAS 1126650-66-5) combine hydroxymethyl and fluorine substituents, enhancing metabolic stability and lipophilicity in drug candidates .
- Branched Chains : Compounds like S26-5 feature a hydroxymethyl-butoxy side chain, which increases steric bulk and influences solubility .
- Protecting Group Differences: Benzyl (Cbz) vs. tert-Butyl (Boc): The Cbz group (benzyl-based) is cleaved under hydrogenolysis, while Boc (tert-butyl) requires acidic conditions (e.g., 30% TFA in DCM) . Boc-protected derivatives are often more stable but require harsher deprotection.
Physical and Analytical Data
- Purity and Form : While the target compound is typically a solid (≥98% assay), analogs like 4b and 4j are isolated as oils, reflecting differences in crystallinity due to substituent polarity .
- Spectroscopic Signatures : IR and HRMS data (e.g., HRMS m/z 403.2016 for 4n) provide distinct fingerprints for structural elucidation .
Biological Activity
Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- CAS Number : 618446-42-7
The compound features a four-membered azetidine ring, which is substituted with hydroxymethyl and carboxylate groups. These functional groups contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, although specific targets remain to be fully elucidated.
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound. For instance, azetidine derivatives have shown promising cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer), with reported IC50 values indicating potent activity:
| Cell Line | IC50 (nM) |
|---|---|
| HT-29 | 9 |
| MCF-7 | 17 |
These findings suggest that this compound may act as a lead compound in the development of new anticancer therapies .
The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival. The compound may function as an inhibitor or modulator, impacting various biochemical processes crucial for tumor growth and microbial survival .
Synthesis Methods
The synthesis of this compound can be achieved through several organic reactions, including:
- Cycloaddition Reactions : Utilizing azetidine precursors and functionalized benzyl groups.
- Substitution Reactions : Modifying the azetidine ring to introduce hydroxymethyl groups.
These synthetic routes not only facilitate the production of the compound but also allow for the exploration of various derivatives with enhanced biological activities .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various azetidine derivatives demonstrated that compounds structurally similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the substituents on the azetidine ring could enhance antimicrobial potency.
Case Study 2: Anticancer Properties
Another research project focused on the cytotoxic effects of this compound against multiple cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation through apoptosis induction, making it a candidate for further development in cancer therapeutics .
Q & A
Q. What are the established synthetic methodologies for Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate, and what reaction conditions optimize yield and purity?
The compound can be synthesized via nucleophilic addition or condensation reactions. For example, describes a procedure using benzyl 3-oxoazetidine-1-carboxylate as a precursor, reacting it with specific reagents under controlled stoichiometry (e.g., 3.00 equiv of the precursor). Purification via silica gel chromatography (40% EtOAc in CH₂Cl₂) achieves 86% yield. Key factors include solvent choice, temperature control, and stoichiometric precision to minimize by-products . Additionally, tert-butyl analogs () suggest protective group strategies (e.g., Boc) to stabilize reactive intermediates during synthesis .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and functional groups. and report detailed -NMR data (e.g., δ 1.37–4.00 ppm for azetidine protons) and -NMR signals (e.g., 80.7 ppm for the carbonyl group). Infrared (IR) spectroscopy identifies hydroxyl (3317 cm) and carbonyl (1689 cm) stretches, while High-Resolution Mass Spectrometry (HRMS) validates molecular mass (e.g., [M+H] at 403.2016) .
Q. What are the recommended storage conditions and handling precautions to ensure stability?
Store the compound at 2–8°C in a dry, airtight container to prevent hydrolysis or oxidation of the hydroxymethyl and benzyl ester groups (). Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to its GHS classification as a skin/eye irritant (H315/H319) .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis, such as diastereomer formation, be addressed?
The 3-hydroxy and hydroxymethyl groups on the azetidine ring introduce stereochemical complexity. highlights the use of chiral catalysts or enantioselective reagents to control stereocenters. Monitoring reaction progress via TLC or HPLC ensures early detection of diastereomers, enabling optimization of reaction time and temperature . For example, achieved stereochemical purity by maintaining low temperatures during nucleophilic additions .
Q. What analytical strategies resolve discrepancies in reaction yields or by-product formation during scale-up?
Comparative kinetic studies and Design of Experiments (DoE) can identify critical process parameters. and show that scaling from 0.100 mmol to 0.300 mmol requires adjusting solvent volume proportionally to avoid concentration-dependent side reactions. Advanced purification techniques, such as preparative HPLC or recrystallization, mitigate by-products observed in scaled reactions .
Q. How do electronic and steric effects of substituents influence further derivatization?
The electron-withdrawing benzyl ester group enhances the electrophilicity of the azetidine ring, facilitating nucleophilic substitutions. However, steric hindrance from the hydroxymethyl group may limit access to the 3-position. and demonstrate that tert-butyl derivatives undergo smoother functionalization at the azetidine nitrogen, suggesting protective group strategies to modulate reactivity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s stability in different solvents?
While recommends avoiding aqueous solvents due to hydrolysis risks, successfully uses EtOAc/CH₂Cl₂ mixtures. This discrepancy highlights the importance of solvent polarity and reaction duration. Researchers should validate solvent compatibility via accelerated stability testing (e.g., 40°C/75% RH for 48 hours) .
Methodological Recommendations
- Synthesis Optimization : Use 3.00 equivalents of benzyl 3-oxoazetidine-1-carboxylate in anhydrous CH₂Cl₂ at 0–5°C to maximize yield .
- Analytical Workflow : Combine -NMR, -NMR, and HRMS for structural confirmation. Track reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane) .
- Safety Protocols : Implement fume hoods for handling and adhere to OSHA HCS guidelines for respiratory protection (H335) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
